molecular formula C30H42O11 B1660191 Hellebrigenin glucoside CAS No. 72947-90-1

Hellebrigenin glucoside

Cat. No.: B1660191
CAS No.: 72947-90-1
M. Wt: 578.6 g/mol
InChI Key: AXUYMUBJXHVZEL-DBOUUHTQSA-N
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Description

Hellebrigenin glucoside, also known as Hellebrigenin-D-glucose, is a natural product derived from plant sources. It is a glycoside of hellebrigenin, a bufadienolide compound. The molecular formula of this compound is C30H42O11, and it has a molecular weight of 578.65 g/mol . This compound is known for its potential biological activities, including its effects on cancer cells and its binding affinity to the Na+/K±ATPase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hellebrigenin glucoside typically involves the glycosylation of hellebrigenin. The reaction conditions for this process often include the use of a glycosyl donor, such as a glucopyranosyl halide, and a catalyst to facilitate the glycosylation reaction. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction of hellebrigenin from natural sources, followed by its glycosylation using enzymatic or chemical methods. The process may include purification steps such as chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hellebrigenin glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted glucosides .

Mechanism of Action

Hellebrigenin glucoside exerts its effects primarily through its interaction with the Na+/K±ATPase enzyme. This enzyme is involved in maintaining the electrochemical gradient across cell membranes. This compound binds to the alpha subunits of the Na+/K±ATPase, inhibiting its activity and leading to alterations in cellular ion balance. This inhibition can trigger multiple signaling cascades, particularly in cancer cells, resulting in growth inhibition and apoptosis .

Comparison with Similar Compounds

Hellebrigenin glucoside is similar to other cardiac glycosides and bufadienolides, such as:

  • Digoxin
  • Digitoxin
  • Ouabain
  • Gitoxin
  • Uzarigenin-rhamnoside
  • Gamabufotalin-rhamnoside

Compared to these compounds, this compound exhibits a unique binding affinity to the Na+/K±ATPase enzyme, particularly the alpha subunits. It also demonstrates potent in vitro growth inhibitory effects on cancer cells, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYMUBJXHVZEL-DBOUUHTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905872
Record name 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72947-90-1, 100991-82-0
Record name Hellebrigenin-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hellebrigenin glucoside
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